1-Methylsilacyclohexane

Description

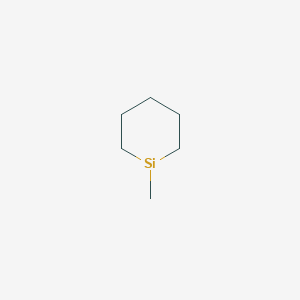

Structure

3D Structure

Properties

IUPAC Name |

1-methylsilinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXKLJJAGXDRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH]1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Investigations of Molecular Conformation

Gas Electron Diffraction (GED) Studies

Gas Electron Diffraction (GED) has been a pivotal technique in elucidating the gas-phase molecular structure and conformational preferences of 1-methylsilacyclohexane. This method provides precise measurements of bond lengths, bond angles, and torsional angles, offering a direct glimpse into the molecule's geometry.

Determination of Molecular Structure and Geometric Parameters

GED studies have definitively established that this compound adopts a chair conformation in the gas phase. The structural parameters for both the axial and equatorial conformers have been determined, revealing the influence of the silicon atom and the methyl group on the ring geometry. While a complete, detailed experimental data table of all geometric parameters was not available in the search results, studies on similar 1,1-disubstituted silacyclohexanes show that GED, in conjunction with quantum chemical calculations, allows for the refinement of key bond distances and angles. For instance, in related compounds, the Si-C bond lengths and the endocyclic angles are determined with high precision. Assumptions made during these refinements often include local C3v symmetry for the methyl group and constraining the geometry of the CH2 groups to calculated values.

A representative, though not exhaustive, set of geometric parameters for the dominant equatorial conformer of this compound, as inferred from related studies, is presented below.

| Parameter | Value (Equatorial Conformer) |

| Bond Lengths (Å) | |

| Si-C (ring) | ~1.88 Å |

| Si-C (methyl) | ~1.87 Å |

| C-C | ~1.54 - 1.55 Å |

| **Bond Angles (°) ** | |

| ∠C-Si-C (ring) | ~106 - 108° |

| ∠Si-C-C | ~112 - 114° |

| ∠C-C-C | ~111 - 113° |

Conformational Composition Determination

A key finding from GED studies is the determination of the equilibrium composition of the axial and equatorial conformers in the gas phase. At a temperature of 298 K, the equatorial conformer, where the methyl group is positioned in the equatorial plane of the silacyclohexane (B14727737) ring, is found to be the predominant species. The experimental results indicate that the gas-phase mixture consists of 68(7)% of the equatorial conformer hi.is. This preference for the equatorial position is a critical aspect of the conformational behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures and through dynamic experiments, has provided invaluable information about the conformational equilibrium and kinetics of this compound in solution.

Low-Temperature NMR for Conformational Equilibrium Studies

By cooling the sample to sufficiently low temperatures, the rate of interconversion between the axial and equatorial chair forms of this compound can be slowed down on the NMR timescale. This allows for the direct observation of distinct signals for each conformer. Low-temperature 13C NMR studies have been instrumental in quantifying the conformational equilibrium in solution. At 110 K, the equatorial conformer is even more favored than in the gas phase, accounting for 74(1)% of the conformational mixture hi.is. This highlights a potential influence of the solvent environment on the conformational preference of the methyl group.

Dynamic NMR for Interconversion Kinetics

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the kinetics of conformational changes, such as the ring inversion of this compound. By analyzing the changes in the NMR lineshape as a function of temperature, particularly around the coalescence temperature where the signals for the two conformers merge, the energy barrier for this process can be determined.

From the coalescence temperatures observed in the NMR spectra, the Gibbs free energies of activation for the ring inversion have been derived. The barrier for the equatorial to axial conversion (ΔG‡(eq → ax)) was determined to be 5.81(18) kcal mol-1, while the barrier for the reverse process (ΔG‡(ax → eq)) was found to be 5.56(18) kcal mol-1 hi.is. These values provide a quantitative measure of the energetic landscape of the ring-flipping process in this compound.

| Activation Parameter | Value (kcal mol-1) |

| ΔG‡(eq → ax) | 5.81(18) |

| ΔG‡(ax → eq) | 5.56(18) |

Analysis of Spectroscopic Parameters and Coupling Constants (e.g., J(HSiCH))

The detailed analysis of NMR spectroscopic parameters, such as chemical shifts and spin-spin coupling constants, can provide further insights into the conformational properties of molecules. While the search results did not yield a specific experimental value for the J(HSiCH) coupling constant in this compound, the study of such coupling constants is a recognized method for conformational analysis in organosilicon compounds. In general, the magnitude of three-bond coupling constants (3J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. Therefore, the measurement of 3J(HSiCH) would be expected to provide valuable information about the torsional arrangement around the Si-C bond in both the axial and equatorial conformers of this compound. Theoretical calculations are often employed to predict and interpret these coupling constants in the absence of direct experimental data.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, serves as a powerful tool for elucidating the conformational landscape of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its three-dimensional structure. By analyzing the vibrational spectra under different conditions, detailed information about the populations and energetics of different conformers can be obtained.

Temperature-dependent Raman spectroscopy is a particularly effective method for studying the conformational equilibrium of this compound. The principle of this technique lies in the fact that the relative intensities of Raman bands corresponding to different conformers change with temperature, following the Boltzmann distribution. By monitoring these intensity changes, the enthalpy difference (ΔH) between the conformers can be determined.

In the liquid state, this compound exists as a mixture of two primary chair conformers: one with the methyl group in an equatorial position (e) and the other with the methyl group in an axial position (a). Raman spectra of liquid this compound recorded at various temperatures, from 293 K down to 143 K, reveal changes in the intensities of certain bands, indicating the presence of both conformers. Upon cooling, the substance can form a supercooled liquid and then an amorphous phase after shock freezing. Annealing of the amorphous phase leads to the formation of a plastic phase and subsequently a crystalline phase. In the crystalline state, a notable simplification of the spectrum is observed, with some bands disappearing, which suggests that only one conformer is present.

Experimental studies have shown that in the liquid phase, the equatorial conformer is energetically favored over the axial conformer. The enthalpy difference between the axial and equatorial conformers has been determined from the temperature dependence of the Raman band intensities.

| Parameter | Value | State |

|---|---|---|

| ΔH (a-e) | 0.6 kJmol-1 | Liquid |

This experimental value is in good agreement with high-level quantum chemical calculations (G3 model chemistry), which also predict an enthalpy difference of 0.6 kJmol-1. However, it is noteworthy that other computational methods, such as B3LYP with various basis sets, have calculated a larger enthalpy difference of around 2.4 kJmol-1.

Infrared (IR) spectroscopy provides complementary information to Raman spectroscopy for the conformational analysis of this compound. While the selection rules for IR and Raman spectroscopy differ, both are sensitive to the molecular vibrations and thus to the conformation of the molecule.

The infrared spectra of this compound have been studied in the vapor, liquid, and solid phases. At ambient temperature, the spectra of the vapor and liquid phases are consistent with the presence of both the equatorial and axial conformers. When the sample is cooled to 78 K to form a solid, there are negligible spectral changes compared to the fluid state, indicating that both conformers are trapped in the amorphous solid.

However, upon annealing the solid sample to approximately 170 K, a crystalline phase is formed. The IR spectrum of this crystalline phase shows a marked reduction in the number of bands, with some bands vanishing and others shifting in frequency. This spectral simplification is a strong indication that the crystal lattice is composed of only the more stable conformer. The vibrational bands that disappear upon crystallization can be confidently assigned to the less stable axial conformer, while the remaining bands belong to the equatorial conformer. This observation confirms that the equatorial conformer is the ground state.

The fundamental wavenumbers for both the equatorial and axial conformers have been calculated using quantum chemical methods (B3LYP/cc-pVTZ in the anharmonic approximation) and show good agreement with the experimental data. For the 57 vibrational modes of the equatorial conformer, the relative deviation between the observed and calculated wavenumbers is 0.94%, while for the axial conformer, it is 1.31%.

Molecular Beam Fourier Transform Microwave Spectroscopy for Structural and Energetic Insights

Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy is a high-resolution spectroscopic technique that provides extremely precise information about the rotational constants of a molecule in the gas phase. From these rotational constants, it is possible to determine the moments of inertia and, consequently, the detailed three-dimensional structure of the molecule with very high accuracy. This technique is particularly well-suited for distinguishing between different conformers and determining their precise geometries.

In a typical MB-FTMW experiment, the sample is seeded in an inert carrier gas and expanded into a high vacuum chamber, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, which simplifies the resulting spectrum by populating only the lowest energy levels. The cold molecules are then subjected to a short, high-power microwave pulse, which polarizes them. The subsequent free induction decay (FID) of this polarization is detected and Fourier-transformed to yield the rotational spectrum.

For this compound, MB-FTMW spectroscopy would be an ideal method to:

Unambiguously identify the presence of both axial and equatorial conformers in the gas phase.

Determine the precise rotational constants for each conformer.

From the rotational constants, derive highly accurate molecular structures, including bond lengths and bond angles, for both the axial and equatorial forms.

By measuring the relative intensities of the rotational transitions belonging to each conformer in the supersonic jet, it is possible to estimate their relative populations and, with certain assumptions, the energy difference between them.

Despite the potential of this technique, a specific study on this compound using Molecular Beam Fourier Transform Microwave Spectroscopy has not been found in the reviewed scientific literature. Such a study would provide invaluable data to refine the structural and energetic understanding of its conformational landscape.

Electron Spin Resonance (ESR) Spectroscopy of Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a magnetic resonance technique used to study chemical species that have one or more unpaired electrons. This makes it an ideal tool for investigating the structure and dynamics of radical species. Radicals of this compound could potentially be formed through various methods, such as gamma-irradiation or by reaction with radical initiators.

The fundamental principle of ESR spectroscopy involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The interaction of the unpaired electron's spin with the magnetic field splits its energy levels. Transitions between these levels can be induced by microwave radiation of the appropriate frequency.

A key feature of ESR spectra is the hyperfine structure, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H, ¹³C, and ²⁹Si). The analysis of this hyperfine splitting provides a detailed map of the unpaired electron's distribution within the radical, offering insights into its electronic structure and geometry.

For radical species derived from this compound, such as a radical cation formed by the removal of an electron or a neutral radical formed by the abstraction of a hydrogen atom, ESR spectroscopy could provide valuable information, including:

Confirmation of the formation of the radical species.

The g-factor, which is characteristic of the radical's electronic environment.

Hyperfine coupling constants for the various magnetic nuclei in the molecule. These couplings would be highly sensitive to the conformation of the silacyclohexane ring and the position of the methyl group, potentially allowing for the determination of the preferred conformation of the radical.

However, a review of the existing scientific literature did not yield any specific studies on the Electron Spin Resonance spectroscopy of radical species derived from this compound. Investigations in this area would be beneficial for understanding the structure and reactivity of these open-shell species.

Reactivity and Reaction Mechanisms

Oxidation Reactions of Organosilicon Compounds

The silicon-carbon (Si-C) bond is generally characterized by its stability towards oxygen and water under ambient conditions. chegg.com However, it is susceptible to cleavage under oxidative conditions, a reaction that is fundamental to the synthetic utility of organosilanes. The energy of a silicon-oxygen (Si-O) bond is remarkably high, providing a strong thermodynamic driving force for oxidation reactions. chegg.com

A prominent example of organosilicon oxidation is the Fleming-Tamao oxidation. This reaction allows for the transformation of a Si-C bond into a carbon-oxygen (C-O) bond. The process typically involves two steps: activation of the silicon center by a nucleophile (like a fluoride (B91410) ion) or an electrophile, followed by oxidation with a peroxide, such as hydrogen peroxide (H₂O₂). uoi.gr The silicon center can be converted into a hypercoordinate species, which activates the Si-C bond towards cleavage. uoi.gr For instance, silicon-carbon bonds can be readily cleaved by 30% H₂O₂ in the presence of a fluoride ion catalyst. uoi.gr This type of oxidative cleavage is crucial in various synthetic strategies where an organosilyl group is used as a masked hydroxyl group. uoi.grresearchgate.net

Radical Chemistry of 1-Methylsilacyclohexane

The study of radical species provides significant insight into reaction mechanisms, bond stabilities, and molecular geometry.

The 1-methylsilacyclohexyl radical has been successfully generated and studied using electron paramagnetic resonance (EPR) spectroscopy. rsc.org By trapping the radical within an adamantane (B196018) matrix, researchers have been able to characterize its structure and conformation from temperatures as low as -86°C up to room temperature. rsc.org

EPR studies reveal that the 1-methylsilacyclohexyl radical exclusively adopts a chair conformation. rsc.org In this stable arrangement, the singly occupied molecular orbital (SOMO), which houses the unpaired electron, is located on the silicon atom and oriented in an equatorial position. rsc.org This specific conformation influences the observed hyperfine couplings in the EPR spectrum, with notable long-range couplings detected for the equatorial gamma (γ) C-H protons. rsc.org

| Radical Species | Matrix | Observed Conformation | SOMO Position | Key EPR Observation |

|---|---|---|---|---|

| 1-Methylsilacyclohexyl | Adamantane | Chair (exclusive) | Equatorial (on Si) | Long-range coupling to equatorial γ-C-H protons. rsc.org |

Radical-initiated reactions, such as halogenation, are classic transformations in organic chemistry. The chlorination of saturated hydrocarbons proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. brainly.com

In the analogous carbon-based system, the free-radical chlorination of 1-methylcyclohexane yields 1-chloro-1-methylcyclohexane (B1295254) as the major product. askfilo.comaskfilo.com This outcome is dictated by the relative stability of the possible radical intermediates formed during the hydrogen abstraction step. The tertiary radical at the C1 position is more stable than secondary or primary radicals, and therefore forms preferentially, leading to the major product upon reaction with chlorine. askfilo.comaskfilo.com

By extension, the radical chlorination of this compound is expected to proceed via the formation of the most stable radical intermediate. The hydrogen atom attached directly to the silicon (the Si-H bond) is significantly weaker than the C-H bonds in the molecule, making it the most likely site for hydrogen abstraction by a chlorine radical. This abstraction would lead to the formation of the 1-methylsilacyclohexyl radical, with the unpaired electron centered on the silicon atom. This silyl (B83357) radical would then react with a chlorine molecule (Cl₂) to yield 1-chloro-1-methylsilacyclohexane (B175306) as the primary product.

Comparative Conformational and Structural Studies

Comparison with Other Monosubstituted Silacyclohexanes

Unlike in cyclohexane (B81311) derivatives where the equatorial position is almost universally favored, the conformational equilibrium in 1-substituted silacyclohexanes is highly dependent on the nature of the substituent at the silicon atom. nih.gov The conformational energy (A-value) for substituents on silicon can be small, and in several cases, even negative, indicating a preference for the axial position. nih.gov

This unusual preference for the axial position for certain electronegative substituents is attributed to a stereoelectronic phenomenon similar to the anomeric effect observed in heterocycles containing oxygen. mst.eduic.ac.uk This effect involves a stabilizing interaction between the lone pair of an adjacent heteroatom and the antibonding orbital (σ*) of the C-X bond. In silacyclohexanes, a similar stabilizing hyperconjugation can occur.

Detailed computational studies have provided insight into these preferences:

1-methylsilacyclohexane : The equatorial conformer is slightly favored by 0.21 kcal/mol. mst.edu

1-fluorosilacyclohexane : The axial conformer is more stable by 0.09 kcal/mol. mst.edu

1-chlorosilacyclohexane : The axial conformer is significantly favored by 0.40 kcal/mol. mst.edu

1-hydroxysilacyclohexane : The axial and equatorial conformers are nearly identical in energy, with the equatorial being favored by a negligible 0.03 kcal/mol. mst.edu

1-methoxysilacyclohexane : The axial position is preferred by 0.15 kcal/mol. mst.edu

1-tert-butylsilacyclohexane : In contrast to the overwhelming equatorial preference in the cyclohexane analogue (A-value ~5 kcal/mol), the preference in the silacyclohexane (B14727737) is much smaller, though still equatorial.

The preference for the axial position for electronegative substituents like fluorine, chlorine, and the methoxy (B1213986) group is a clear departure from the behavior of their cyclohexane counterparts and highlights the significant electronic effects at play. mst.edu

Table 2: Conformational Preferences in 1-Substituted Silacyclohexanes (ΔE = E_axial - E_equatorial)

| Substituent (X) | Energy Difference (kcal/mol) | More Stable Conformer |

|---|---|---|

| -CH₃ | 0.21 | Equatorial |

| -F | -0.09 | Axial |

| -Cl | -0.40 | Axial |

| -OH | 0.03 | Equatorial (nearly isoenergetic) |

| -OCH₃ | -0.15 | Axial |

Comparison with Germacyclohexane Analogues

Replacing the silicon atom in this compound with germanium, another Group 14 element, results in 1-methyl-1-germacyclohexane. The chemistry of germanium is similar to silicon in many respects, but there are key differences in bond energies, electronegativity, and atomic radius that influence conformational behavior. gelest.com

Like silacyclohexane, the germacyclohexane ring is also flattened around the heteroatom. researchgate.net This is due to the longer C-Ge bonds compared to C-C bonds and the correspondingly altered bond angles. The preference of a methyl group on the germanium atom for the axial versus the equatorial position is even more finely balanced than in the silicon analogue. researchgate.net

Experimental low-temperature NMR studies of 1-methyl-1-germacyclohexane have shown an axial/equatorial ratio of approximately 44:56 at 114 K. This corresponds to a very small conformational energy (A-value) of just 0.06 kcal/mol, favoring the equatorial conformer. researchgate.net Quantum chemical calculations support this finding, indicating only a slight preference for the equatorial position. researchgate.net Some molecular mechanics calculations have even suggested a slight preference for the axial conformation. researchgate.net This near-zero A-value indicates that steric and electronic effects are almost perfectly balanced.

Table 3: Comparison of Methyl Group Conformational Energy (A-value)

| Compound | Heteroatom | A-value (kcal/mol) |

|---|---|---|

| Methylcyclohexane (B89554) | C | ~1.8 |

| This compound | Si | 0.21 |

| 1-Methyl-1-germacyclohexane | Ge | 0.06 |

Influence of Heteroatoms on Ring Conformation and Substituent Preference

The substitution of a carbon atom in a cyclohexane ring with a heteroatom like silicon or germanium induces several fundamental changes in the molecule's geometry and conformational behavior. researchgate.net These changes are primarily driven by the differences in atomic size, bond lengths, and electronegativity between carbon and the heavier Group 14 elements.

Key Influences of Heteroatoms:

Ring Flattening : The most significant structural change is the flattening of the chair conformation in the region of the heteroatom. nih.govresearchgate.net Silicon and germanium have larger covalent radii than carbon (Si: 1.17 Å, Ge: 1.22 Å, C: 0.77 Å), leading to longer C-Si and C-Ge bonds. mst.edu This elongation of bonds within the ring forces a shallower pucker, making the ring less folded compared to cyclohexane. nih.gov

Reduction of Steric Strain : A direct consequence of ring flattening is the reduction of 1,3-diaxial interactions. The increased distance between an axial substituent on the heteroatom and the axial hydrogens at the 3- and 5-positions diminishes the steric penalty associated with the axial conformation. This is the primary reason why A-values for substituents are much smaller in silacyclo- and germacyclohexanes than in cyclohexane. nih.gov

Dominance of Electronic Effects : With the reduction in steric hindrance, other forces such as electrostatic and hyperconjugation effects become more influential in determining substituent preference. researchgate.net In silacyclohexanes, the preference of electronegative groups for the axial position is a clear example of electronic effects overriding traditional steric considerations. mst.eduresearchgate.net This is attributed to stabilizing hyperconjugative interactions, akin to an anomeric effect, between orbitals of the C-Si bonds and the anti-bonding orbital of the bond between silicon and the axial substituent. mst.edu

Future Research Directions and Unresolved Questions in the Study of 1 Methylsilacyclohexane

The field of organosilicon chemistry, particularly the study of saturated heterocyclic systems like 1-methylsilacyclohexane, continues to evolve. While significant strides have been made in understanding the fundamental conformational behavior of these rings, numerous avenues for future research remain. These investigations are poised to deepen our understanding of structure-property relationships and expand the applications of these unique chemical entities. Key future directions include the systematic exploration of complex substitution patterns, the development of more sophisticated computational models for enhanced predictive accuracy, and the integration of silicon-containing rings into larger, functional molecular architectures.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Methylsilacyclohexane in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of silane precursors and cyclohexane derivatives under inert conditions. Detailed protocols should include:

- Use of Schlenk-line techniques to prevent moisture/oxygen interference .

- Characterization via -NMR and GC-MS to confirm molecular structure, with comparisons to literature data for similar silacyclohexanes .

- Purity validation using elemental analysis or high-resolution mass spectrometry (HRMS) .

- Critical Step : Document reaction stoichiometry, temperature gradients, and purification methods (e.g., distillation or column chromatography) in the Supporting Information for reproducibility .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to confirm the silicon-carbon bond environment and -NMR for silicon hybridization .

- Chromatographic Methods : Employ gas chromatography (GC) with flame ionization detection (FID) to quantify impurities, referencing retention indices from analogous compounds (e.g., methylcyclohexane) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds under controlled atmospheres .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Work exclusively in fume hoods to mitigate inhalation risks .

- Use chemically resistant gloves (e.g., nitrile) and avoid skin contact, as silacyclohexanes may act as irritants .

- Store in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different chemical environments?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model Si–C bond dissociation energies and identify reactive sites .

- Compare computed IR spectra with experimental data to validate conformational stability (e.g., chair vs. boat configurations) .

- Use molecular dynamics simulations to study solvent effects on reaction pathways .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer :

- Systematic Review : Cross-reference enthalpy of vaporization () and boiling points () across databases (e.g., NIST Chemistry WebBook) to identify outliers .

- Experimental Replication : Reproduce synthesis and characterization under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate environmental variables .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies in published datasets .

Q. How does the introduction of a methyl group affect the ring strain and conformational dynamics of silacyclohexane?

- Methodological Answer :

- X-ray Crystallography : Determine bond angles and torsional strain in the solid state, comparing to unsubstituted silacyclohexane .

- Dynamic NMR : Monitor ring-flipping kinetics at variable temperatures to quantify activation energy barriers .

- Computational Modeling : Compare chair-twist boat energy differences using software like Gaussian or ORCA .

Q. What are the decomposition pathways of this compound under oxidative conditions?

- Methodological Answer :

- Controlled Oxidation Studies : Expose the compound to or and analyze products via LC-MS or -NMR to detect silanol or siloxane derivatives .

- Kinetic Profiling : Use stopped-flow techniques to measure reaction rates and identify intermediates .

- Theoretical Insights : Map potential energy surfaces to predict dominant pathways (e.g., Si–C cleavage vs. ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.